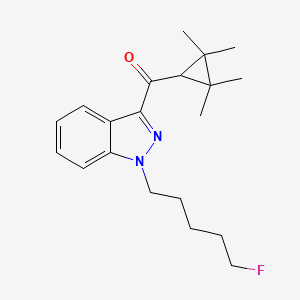
(1-(5-fluoropentyl)-1H-indazol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FAB-144 is an indazole-based synthetic cannabinoid that is presumed to be a potent agonist of the cannabinoid type 1 receptor. It has been sold online as a designer drug and is the indazole analogue of XLR-11 . Synthetic cannabinoids like FAB-144 are part of a larger class of new psychoactive substances that have been developed to mimic the effects of naturally occurring cannabinoids found in cannabis .
Preparation Methods
Chemical Reactions Analysis
FAB-144 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in FAB-144.
Substitution: The fluoropentyl chain can be substituted with other alkyl chains to create analogues of FAB-144.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FAB-144 is primarily used in scientific research to study the effects of synthetic cannabinoids on the cannabinoid type 1 receptor. It is used in pharmacological studies to understand the binding affinity and potency of synthetic cannabinoids compared to naturally occurring cannabinoids like delta-9-tetrahydrocannabinol . Additionally, FAB-144 is used in forensic science to develop analytical methods for detecting synthetic cannabinoids in biological samples .
Mechanism of Action
FAB-144 exerts its effects by binding to the cannabinoid type 1 receptor, which is primarily found in the central nervous system. This binding activates the receptor, leading to a series of intracellular signaling pathways that result in the psychoactive effects associated with synthetic cannabinoids . The molecular targets involved include the cannabinoid type 1 receptor and associated G-protein coupled receptors .
Comparison with Similar Compounds
- XLR-11
- JWH-018
- STS-135
- UR-144
Properties
Molecular Formula |
C20H27FN2O |
|---|---|
Molecular Weight |
330.4 |
IUPAC Name |
[1-(5-fluoropentyl)indazol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C20H27FN2O/c1-19(2)18(20(19,3)4)17(24)16-14-10-6-7-11-15(14)23(22-16)13-9-5-8-12-21/h6-7,10-11,18H,5,8-9,12-13H2,1-4H3 |
InChI Key |
LVJQJRUAYXVEGN-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)C2=NN(C3=CC=CC=C32)CCCCCF)C |
Synonyms |
(1-(5-fluoropentyl)-1H-indazol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















